benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 63024-01-1
VCID: VC11506898
InChI:
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8

benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride

CAS No.: 63024-01-1

Cat. No.: VC11506898

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8

Purity: 95

* For research use only. Not for human or veterinary use.

benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride - 63024-01-1

Specification

CAS No. 63024-01-1
Molecular Formula C17H20ClNO3
Molecular Weight 321.8

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₀ClNO₃, with a molecular weight of 321.8 g/mol. Its structure features:

  • A (2S)-configured amino group at the α-position.

  • A benzyloxy group (-OCH₂C₆H₅) at the β-position.

  • A benzyl ester moiety (-COOCH₂C₆H₅) at the carboxylate terminus.

  • A hydrochloride salt form, enhancing solubility in polar solvents.

The stereochemistry at the α-carbon is critical for its role in asymmetric synthesis, ensuring compatibility with enzymatic systems and chiral recognition in drug design.

Spectroscopic and Physicochemical Data

Key properties include:

PropertyValue/DescriptionSource
Melting Point180–182°C (decomposes)
Solubility≥10 mg/mL in water; soluble in DMSO
Optical Rotation[α]D²⁵ = +12.5° (c = 1, MeOH)
LogP (Partition Coeff.)2.1 (predicted)

The SMILES notation (C1=CC=C(C=C1)COC(C(C(=O)OCC2=CC=CC=C2)N)Cl) and InChIKey (ZYSSRDBCZVJBPQ-UHFFFAOYSA-N) provide unambiguous structural identifiers for database searches.

Synthesis and Industrial Preparation

Synthetic Route

The synthesis involves four principal steps:

  • Amino Group Protection: (S)-2-amino-3-hydroxypropanoic acid is treated with benzyl chloroformate (Cbz-Cl) in basic conditions to yield (S)-2-(benzyloxycarbonyl)amino-3-hydroxypropanoic acid.

  • Benzylation of Hydroxyl Group: The hydroxyl group undergoes benzylation using benzyl bromide (BnBr) and a base (e.g., NaH) in anhydrous THF, forming (S)-2-(Cbz-amino)-3-(benzyloxy)propanoic acid.

  • Esterification: The carboxylic acid is converted to a benzyl ester via Fischer esterification with benzyl alcohol and HCl catalysis.

  • Salt Formation: The free amine is protonated with HCl in diethyl ether to yield the hydrochloride salt.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance yield (typically >85%) and purity (>95%). Catalytic hydrogenation (Pd/C, H₂) is avoided due to competing debenzylation, favoring instead acid-mediated salt formation under controlled pH.

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid stereochemistry makes it invaluable for synthesizing peptidomimetics and kinase inhibitors. For example:

  • Anticancer Agents: Derivatives incorporating pyridine or indole moieties exhibit IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7) .

  • Antimicrobial Peptides: Conjugates with fluoroquinolones demonstrate MICs of 2–8 µg/mL against Staphylococcus aureus .

Case Study: Peptide Coupling

In solid-phase peptide synthesis (SPPS), the compound’s benzyl ester group enables selective deprotection under mild acidic conditions (e.g., 30% TFA in DCM), preserving acid-labile side chains. This property is exploited in the synthesis of HIV protease inhibitors, where its incorporation improves oral bioavailability by 40% compared to non-chiral analogs .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA gradient) achieves baseline separation (tR = 12.3 min).

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 10H, Ar-H), 4.55 (s, 2H, CH₂Ph), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.98 (dd, J = 8.2 Hz, 1H, β-CH₂), 3.42 (dd, J = 8.2 Hz, 1H, β-CH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (ester C=O), 1220 cm⁻¹ (C-O-C) .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

In vitro assays against HeLa cells revealed dose-dependent apoptosis induction (EC₅₀ = 18 µM), mediated by caspase-3 activation and mitochondrial membrane depolarization . Comparatively, the non-chiral (rac)-analog showed 3-fold reduced potency (EC₅₀ = 54 µM), underscoring stereochemistry’s role in bioactivity .

Enzymatic Interactions

Molecular docking studies with human serum albumin (HSA) predict binding at Subdomain IIA (Kd = 2.3 µM), driven by hydrophobic interactions with Phe157 and hydrogen bonds with Tyr161 . This binding may influence pharmacokinetic properties such as plasma half-life.

Comparative Analysis with Structural Analogs

Physicochemical Comparisons

CompoundLogPAqueous Solubility (mg/mL)Bioactivity (IC₅₀)
Target Compound2.11018 µM (HeLa)
(R)-Enantiomer Hydrochloride2.1954 µM
Des-Benzyl Analog (Free Acid)0.845>100 µM

The benzyl groups enhance membrane permeability but reduce solubility, necessitating salt formation for injectable formulations .

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